molecular formula C10H14ClNO B189791 3-Phenyl-3-pyrrolidinol hydrochloride CAS No. 1488-02-4

3-Phenyl-3-pyrrolidinol hydrochloride

Cat. No.: B189791
CAS No.: 1488-02-4
M. Wt: 199.68 g/mol
InChI Key: TXWWLCQBZZBGQW-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinols. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Phenyl-3-pyrrolidinol hydrochloride involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . Another method includes the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. followed by stereoselective esterification using a commercial lipase .

Industrial Production Methods

In industrial settings, this compound can be synthesized by reacting tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate with hydrogen chloride in methanol and diethyl ether under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 4 hours .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, methanol, diethyl ether, and Raney nickel . The conditions for these reactions typically involve inert atmospheres and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Phenyl-3-pyrrolidinol, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3-Phenyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It has potential therapeutic applications, including its use in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes and receptors involved in various biological processes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-3-pyrrolidinol hydrochloride include other pyrrolidine derivatives such as:

  • 3-Phenyl-3-hydroxypyrrolidine hydrochloride
  • 3-Pyrrolidinol, 3-phenyl-, hydrochloride
  • 3-Phenyl-3-pyrrolidinol HCl

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound in both scientific research and industrial applications.

Biological Activity

3-Phenyl-3-pyrrolidinol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of approximately 201.68 g/mol. The compound features a pyrrolidine ring with a phenyl group and a hydroxyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Smooth Muscle Relaxation : It has been shown to have vasodilatory properties, affecting smooth muscle relaxation without significant central nervous system involvement .
  • Enzyme Inhibition : The compound demonstrates potential as an enzyme inhibitor, which can be pivotal in therapeutic applications targeting specific diseases .

Biological Activities

The compound exhibits a range of biological activities:

Activity Description
NeuroprotectionProtects neurons from damage due to oxidative stress and excitotoxicity.
VasodilationInduces relaxation of vascular smooth muscle, potentially aiding cardiovascular health .
Antimicrobial PropertiesExhibits activity against certain bacterial strains, indicating potential for antibiotic development.
Analgesic EffectsStudies suggest it may have pain-relieving properties, useful in pain management therapies .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models significantly reduced neuronal damage following ischemic events, suggesting its potential as a neuroprotective agent.
  • Cardiovascular Effects : In vitro studies indicated that the compound effectively relaxes isolated vascular tissues, leading to decreased blood pressure readings in hypertensive animal models .
  • Antimicrobial Activity : Research showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, pointing towards its potential use in treating infections.

Properties

IUPAC Name

3-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWWLCQBZZBGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-02-4
Record name 3-Pyrrolidinol, 3-phenyl-, hydrochloride
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Record name 3-Pyrrolidinol, hydrochloride
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Record name 3-phenylpyrrolidin-3-ol hydrochloride
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